N-(4-morpholinophenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide
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Description
N-(4-morpholinophenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPTA is a thiazolylacetamide derivative and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Antimicrobial and Hemolytic Activity
A series of compounds similar in structure to N-(4-morpholinophenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide, specifically 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, were synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds showed varying degrees of antimicrobial activity against selected microbial species and demonstrated low cytotoxicity, indicating potential for further biological screening (Gul et al., 2017).
Src Kinase Inhibitory and Anticancer Activities
Another research focus has been on the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, including compounds containing morpholine and thiazole moieties, which were evaluated for Src kinase inhibitory activities and anticancer properties. Some derivatives showed significant inhibitory activity against Src kinase and exhibited potential anticancer effects against various cancer cell lines, suggesting a promising avenue for the development of new anticancer agents (Fallah-Tafti et al., 2011).
Antitumor Activity
The antitumor activity of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings was evaluated, with some compounds showing considerable activity against cancer cell lines. This research underscores the potential of such derivatives, including those related to N-(4-morpholinophenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide, in cancer treatment (Yurttaş et al., 2015).
Glutaminase Inhibition for Cancer Therapy
Investigations into the inhibition of kidney-type glutaminase (GLS) have identified bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs as potent inhibitors. These compounds, related to the chemical structure , have shown efficacy in attenuating the growth of cancer cells in vitro and in vivo, highlighting their therapeutic potential in targeting cancer cell metabolism (Shukla et al., 2012).
properties
IUPAC Name |
N-[4-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c28-21(14-17-4-2-1-3-5-17)26-23-25-19(16-31-23)15-22(29)24-18-6-8-20(9-7-18)27-10-12-30-13-11-27/h1-9,16H,10-15H2,(H,24,29)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGCTNDLCNZYLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholinophenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide |
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